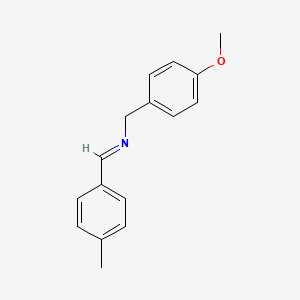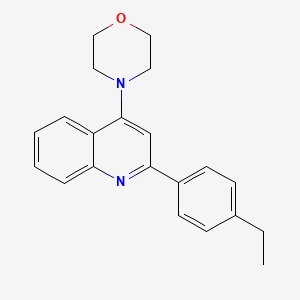
2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 4-ethylphenyl group and a morpholine ring, which may contribute to its unique chemical and biological properties.
准备方法
合成路线和反应条件
2-(4-乙基苯基)-4-(4-吗啉基)喹啉的合成通常涉及多步有机反应。一种常见的方法包括:
起始原料: 合成始于市售起始原料,例如4-乙基苯甲醛、苯胺和吗啉。
喹啉核心的形成: 喹啉核心可以通过Skraup合成合成,该合成涉及在硝基苯等氧化剂和硫酸等催化剂存在下,苯胺与甘油的缩合。
取代反应: 可以通过Friedel-Crafts烷基化引入4-乙基苯基基团,其中4-乙基苯甲醛在路易斯酸催化剂(如氯化铝)存在下与喹啉核心反应。
吗啉的引入: 可以通过亲核取代反应连接吗啉环,其中喹啉衍生物在碱性条件下与吗啉反应。
工业生产方法
2-(4-乙基苯基)-4-(4-吗啉基)喹啉的工业生产可能涉及上述合成路线的优化版本,重点关注可扩展性、成本效益和环境因素。连续流动反应器和绿色化学原理可用于提高效率并减少浪费。
化学反应分析
反应类型
2-(4-乙基苯基)-4-(4-吗啉基)喹啉可以发生多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成喹啉N-氧化物。
还原: 使用氢气和钯催化剂的还原反应可以将喹啉核心转化为四氢喹啉衍生物。
取代: 亲电和亲核取代反应可以在喹啉核心或苯环上发生,从而允许进一步的功能化。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬、乙酸。
还原: 氢气、钯碳、乙醇。
取代: 卤化试剂(例如N-溴代琥珀酰亚胺)、亲核试剂(例如胺、硫醇)。
主要产品
氧化: 喹啉N-氧化物。
还原: 四氢喹啉衍生物。
取代: 根据所用试剂的不同,各种取代的喹啉衍生物。
科学研究应用
2-(4-乙基苯基)-4-(4-吗啉基)喹啉有几种科学研究应用:
化学: 用作合成更复杂分子的构建单元,以及配位化学中的配体。
生物学: 研究其潜在的生物活性,包括抗菌、抗病毒和抗癌特性。
医学: 研究其作为治疗各种疾病的治疗剂的潜力。
工业: 由于其独特的化学性质,它被用于开发新材料,例如聚合物和染料。
作用机制
2-(4-乙基苯基)-4-(4-吗啉基)喹啉的作用机制取决于其具体的应用。在生物系统中,它可能与酶、受体或 DNA 等分子靶标相互作用。该化合物的喹啉核心可以插入 DNA,破坏复制和转录过程。此外,吗啉环可能会增强其与某些蛋白质的结合亲和力,调节其活性并导致各种生物学效应。
相似化合物的比较
类似化合物
喹啉: 具有更简单结构的母体化合物。
2-苯基喹啉: 缺少乙基和吗啉取代基。
4-吗啉基喹啉: 包含吗啉环,但缺少乙基苯基基团。
独特性
2-(4-乙基苯基)-4-(4-吗啉基)喹啉由于同时存在4-乙基苯基基团和吗啉环而具有独特性,这可能赋予其与更简单的类似物相比,独特的化学和生物特性。这些结构特征可以增强其溶解度、结合亲和力和整体生物活性,使其成为各种研究和工业应用的宝贵化合物。
属性
CAS 编号 |
853328-30-0 |
|---|---|
分子式 |
C21H22N2O |
分子量 |
318.4 g/mol |
IUPAC 名称 |
4-[2-(4-ethylphenyl)quinolin-4-yl]morpholine |
InChI |
InChI=1S/C21H22N2O/c1-2-16-7-9-17(10-8-16)20-15-21(23-11-13-24-14-12-23)18-5-3-4-6-19(18)22-20/h3-10,15H,2,11-14H2,1H3 |
InChI 键 |
CCHHVWLFYHFQTR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)



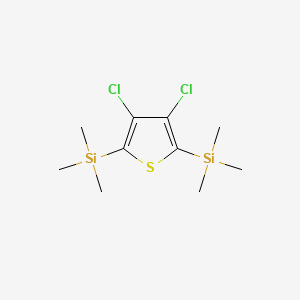
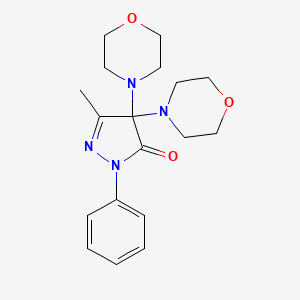


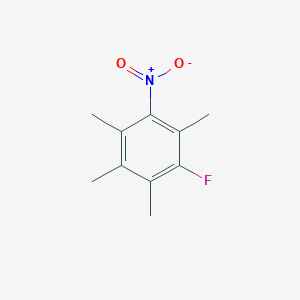

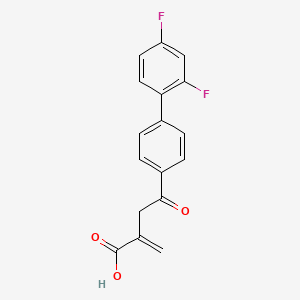
![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)
![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
